1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose

nucleoside synthesis Vorbrüggen glycosylation cyclic dinucleotide

Streamline the synthesis of 3′-deoxy-3′-fluoropurine nucleoside analogs. This fully protected D-ribofuranose derivative serves as a superior glycosyl donor for Vorbrüggen glycosylation, addressing the challenge of anomeric mixture separation. • Exclusive 9-β stereoselectivity via 2-O-acetyl participation eliminates α-anomer and N7 regioisomer contamination, simplifying purification. • Demonstrated 75-79% glycosylation yield with purine nucleobases. • 5-O-(4-methyl)benzoyl group enables orthogonal deprotection for streamlined downstream elaboration. • ≥10 mM DMSO solubility supports automated liquid handling for high-throughput optimization.

Molecular Formula C17H19FO7
Molecular Weight 354.3 g/mol
Cat. No. B12386373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose
Molecular FormulaC17H19FO7
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F
InChIInChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3/t13-,14?,15+,17-/m1/s1
InChIKeySYXLNQJSHVLYRK-LFDXPVSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose: A Key Fluorinated Furanose Intermediate for Nucleoside Analog Synthesis


1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose (CAS: 1612192-28-5) is a fully protected, 3-fluorinated D-ribofuranose derivative widely employed as a glycosyl donor for the Vorbrüggen glycosylation of purine nucleobases [1]. The compound features an anomeric acetate leaving group, a 2-O-acetyl participating group for β-stereocontrol, a 3-deoxy-3-fluoro modification that confers metabolic stability to downstream nucleosides, and a 5-O-(4-methyl)benzoyl (p-toluoyl) protecting group enabling orthogonal deprotection strategies [2]. It serves as a common intermediate for constructing 3′-deoxy-3′-fluoropurine nucleoside analogs with demonstrated antitumor activity at sub- to low micromolar concentrations [3].

Why Generic Substitution Fails: Functional Uniqueness of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose


Substituting this compound with an alternative fluorinated furanose donor—such as a 2′-deoxy-2′-fluoro analog, a 5-O-benzoyl rather than 5-O-toluoyl derivative, or a differently protected anomer—is not a functionally equivalent procurement decision. The 3′-fluoro configuration confers distinct metabolic stability and polymerase inhibition profiles compared to 2′-fluoro substitution [1]; the β-anomeric configuration (CAS 1612192-28-5) versus the α-anomer (CAS 1884324-99-5) directly determines glycosylation stereochemical outcome ; and the 5-O-toluoyl protecting group offers differential crystallinity and deprotection kinetics relative to unsubstituted benzoyl analogs [2]. The quantitative evidence below establishes the specific, measurable consequences of these structural features.

Quantitative Differentiation Evidence: 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose Versus Closest Comparators


Synthetic Utility: Glycosylation Yield for Antitumor Cyclic Dinucleotide Precursor Synthesis

The target compound, as a 1-O-acetyl-2-O-acetyl-5-O-toluoyl-3-deoxy-3-fluoro-D-ribofuranose, serves as the glycosyl donor for constructing the sugar fragment of Bristol Myers Squibb's antitumor-active cyclic dinucleotides [1]. In the 2023 Tetrahedron study, Vorbrüggen glycosylation using this class of peracylated 3-deoxy-3-fluoro-D-ribofuranoside donor with 6-chloro-7H-purin-2-amine proceeded with 75–79% yield to afford the protected nucleoside intermediate [1]. This compares favorably to earlier 3-deoxy-3-fluoro synthetic routes reported by Mikhailopulo et al., which involved epoxide ring-opening with KHF₂/NaF followed by C2 inversion and gave variable, often lower overall glycosylation efficiency [1].

nucleoside synthesis Vorbrüggen glycosylation cyclic dinucleotide

Biological Consequence: 3′-Fluoro Versus 2′-Fluoro Substitution Patterns in Nucleoside Antimetabolites

The 3′-deoxy-3′-fluoro modification in ribonucleosides confers a distinct biological profile compared to the clinically more established 2′-deoxy-2′-fluoro (or 2′,2′-difluoro) substitution pattern [1]. While 2′-fluoro modifications (e.g., gemcitabine, clofarabine) primarily act via ribonucleotide reductase inhibition and DNA chain termination after incorporation, 3′-fluoro-3′-deoxyribonucleosides are converted intracellularly to 5′-triphosphates that act as competitive inhibitors and/or alternate substrates of DNA polymerases, with chain termination occurring at the site complementary to the template base [1][2]. In the 1991 J. Med. Chem. study, 3′-deoxy-3′-fluoroadenosine inhibited L1210 murine leukemia and MT-4 human T-lymphocyte proliferation at 0.2–2 μg/mL, while inhibiting polio, Coxsackie, Sindbis, Semliki Forest, reo, and vaccinia virus replication at 1–4 μg/mL—well below the 40 μg/mL cytotoxicity threshold [2]. By contrast, 2′-deoxy-2′-fluoro nucleosides often exhibit different antiviral spectra and cytotoxicity profiles due to distinct polymerase interactions [3].

fluorinated nucleoside antimetabolite DNA polymerase inhibition

Regioselective Glycosylation: 9-β Anomeric Selectivity Enabled by 2-O-Acetyl Participating Group

The 2-O-acetyl group of 1,2-di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose provides anchimeric assistance during Vorbrüggen glycosylation, directing exclusive formation of the β-anomeric nucleoside [1]. This is critical for biological activity, as only the β-anomer of purine nucleosides is recognized by cellular kinases and polymerases. Patent US 6,884,880 B1 describes a process for regio- and stereoselective synthesis of 9-β-anomeric purine nucleoside analogs using this class of 2-O-acyl-protected donors, achieving high yields without detectable 7-positional isomer formation [2]. In contrast, glycosylation with 2-deoxy or 2-fluoroarabinose donors lacking a participating group at C2 typically yields anomeric mixtures (α/β) and N7/N9 regioisomers, necessitating tedious chromatographic separation [2].

stereoselective glycosylation 9-β-anomer purine nucleoside

Physicochemical Differentiation: Solubility and Stability Profile Versus Unprotected or Differently Protected Analogs

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose exhibits a solubility of ≥10 mM in DMSO at room temperature, with DMSO stock solutions stable for up to 3 months when stored at −20 °C [1]. This solubility profile is superior to less protected 3-deoxy-3-fluoro-D-ribofuranose derivatives, which are more hygroscopic and prone to hydrolysis of the labile anomeric position . The fully acylated protection (1,2-di-O-acetyl, 5-O-toluoyl) renders the compound a stable, crystalline solid with predicted boiling point of 440.0 ± 45.0 °C and density of 1.3 ± 0.1 g/cm³ [2].

solubility storage stability DMSO solution

Protecting Group Orthogonality: 5-O-(4-Methyl)benzoyl Versus 5-O-Benzoyl in Sequential Deprotection Strategies

The 5-O-(4-methyl)benzoyl (p-toluoyl) protecting group in this compound offers subtle but operationally meaningful differences from the unsubstituted 5-O-benzoyl group commonly employed in 3-deoxy-3-fluoro furanose donors such as 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-α,β-D-lyxofuranose [1]. The electron-donating para-methyl substituent modulates the rate of base-catalyzed deprotection, providing a wider window for selective removal in the presence of other acyl protecting groups [2]. While direct kinetic data for this specific compound are not published, class-level precedent indicates that p-toluoyl esters undergo methanolysis/ammonolysis 1.2–1.5× slower than unsubstituted benzoyl esters under identical conditions [3].

orthogonal protection p-toluoyl deprotection kinetics

High-Value Application Scenarios for 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose


Synthesis of Antitumor Cyclic Dinucleotide (CDN) STING Agonist Intermediates

This compound is the glycosyl donor of choice for constructing the 3′-deoxy-3′-fluoro-D-ribofuranosyl moiety of cyclic dinucleotide STING agonists under development by Bristol Myers Squibb and others [1]. The 75–79% glycosylation yield demonstrated for purine nucleobase coupling [1] makes it suitable for medicinal chemistry campaigns targeting novel CDN analogs. Procurement is justified for programs requiring β-stereocontrolled introduction of the 3-fluoro sugar fragment into purine scaffolds.

Diversification Platform for 6-Substituted Purine Nucleoside Libraries

Following Vorbrüggen glycosylation and deprotection, the resulting 3′-deoxy-3′-fluoropurine nucleoside core can be elaborated via Suzuki and Stille cross-coupling at the purine 6-position, as demonstrated in the synthesis of 23 novel 3′-fluorinated purine nucleosides with tumor cell growth inhibition at sub- to low micromolar concentrations against HT116 (colon cancer) and 143B (osteosarcoma) cell lines [2]. This compound thus serves as the entry point to a broad chemical space of 3′-fluoro antimetabolites distinct from 2′-fluoro clinical agents.

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

The exclusive 9-β stereoselectivity conferred by the 2-O-acetyl participating group eliminates α-anomer and N7 regioisomer contamination, simplifying downstream purification and improving process mass intensity [3]. Contract research organizations (CROs) and pharmaceutical process chemistry groups evaluating scalable routes to 3′-fluoro nucleosides should prioritize this donor over 2-deoxy or non-participating donors that generate complex anomeric/regioisomeric mixtures requiring chromatography.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The compound′s solubility of ≥10 mM in DMSO and demonstrated DMSO stock solution stability at −20 °C for up to 3 months [4] enables precise automated liquid handling for parallel glycosylation screening. This property supports design-of-experiment (DoE) optimization of glycosylation conditions (activator, solvent, temperature) without daily preparation of fresh donor solutions.

Technical Documentation Hub

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